Boc-N-Me-Tyr(2,6-Dichloro-Bzl)-Oh
Overview
Description
Boc-N-Methyl-Tyrosine(2,6-Dichlorobenzyl)-OH: is a synthetic derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group attached to the nitrogen atom, and a 2,6-dichlorobenzyl group attached to the tyrosine residue. These modifications enhance the compound’s stability and reactivity, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Methyl-Tyrosine(2,6-Dichlorobenzyl)-OH typically involves several steps:
Protection of the Amino Group: The amino group of tyrosine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation of the Amino Group: The protected tyrosine is then subjected to methylation using methyl iodide (CH3I) and a strong base like sodium hydride (NaH).
Introduction of the 2,6-Dichlorobenzyl Group: The phenolic hydroxyl group of the tyrosine residue is reacted with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the 2,6-dichlorobenzyl group.
Deprotection: The final step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield Boc-N-Methyl-Tyrosine(2,6-Dichlorobenzyl)-OH.
Industrial Production Methods
Industrial production of Boc-N-Methyl-Tyrosine(2,6-Dichlorobenzyl)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Boc-N-Methyl-Tyrosine(2,6-Dichlorobenzyl)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring or the carbonyl group.
Substitution: The 2,6-dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-N-Methyl-Tyrosine(2,6-Dichlorobenzyl)-OH has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function, particularly in the context of post-translational modifications.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-N-Methyl-Tyrosine(2,6-Dichlorobenzyl)-OH involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in protein synthesis and signal transduction.
Pathways Involved: It may modulate pathways related to amino acid metabolism, protein modification, and cellular signaling.
Comparison with Similar Compounds
Boc-N-Methyl-Tyrosine(2,6-Dichlorobenzyl)-OH can be compared with other similar compounds, such as:
Boc-Tyrosine: Lacks the methyl and 2,6-dichlorobenzyl groups, resulting in different reactivity and stability.
N-Methyl-Tyrosine: Does not have the Boc protecting group, making it less stable in certain reactions.
2,6-Dichlorobenzyl-Tyrosine: Lacks the Boc and methyl groups, affecting its chemical properties and applications.
The uniqueness of Boc-N-Methyl-Tyrosine(2,6-Dichlorobenzyl)-OH lies in its combination of protecting groups and functional modifications, which enhance its stability, reactivity, and versatility in various applications.
Properties
IUPAC Name |
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2NO5/c1-22(2,3)30-21(28)25(4)19(20(26)27)12-14-8-10-15(11-9-14)29-13-16-17(23)6-5-7-18(16)24/h5-11,19H,12-13H2,1-4H3,(H,26,27)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQWZKPLKWYCDZ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80525963 | |
Record name | N-(tert-Butoxycarbonyl)-O-[(2,6-dichlorophenyl)methyl]-N-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80525963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-43-3 | |
Record name | N-(tert-Butoxycarbonyl)-O-[(2,6-dichlorophenyl)methyl]-N-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80525963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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